2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a brominated hydroxybenzylidene moiety and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with an imidazolidinone derivative under basic conditions to form the benzylidene-imidazolidinone intermediate. This intermediate is then reacted with N-(3-methylphenyl)acetamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an imidazolidine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The brominated hydroxybenzylidene moiety can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic (5-bromo-2-hydroxybenzylidene)hydrazide
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinone ring and brominated hydroxybenzylidene moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16BrN3O4 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16BrN3O4/c1-11-3-2-4-14(7-11)21-17(25)10-23-18(26)15(22-19(23)27)9-12-8-13(20)5-6-16(12)24/h2-9,24H,10H2,1H3,(H,21,25)(H,22,27)/b15-9+ |
InChI Key |
QFEIJTQVWRBTQG-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=O |
Origin of Product |
United States |
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